molecular formula C11H6F3NO2 B2417128 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid CAS No. 2173996-98-8

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Cat. No.: B2417128
CAS No.: 2173996-98-8
M. Wt: 241.169
InChI Key: SJOANGHPENBDAK-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid (CAS 2173996-98-8) is a high-value chemical building block primarily employed in medicinal chemistry and antibacterial research . As a quinoline-4-carboxylic acid derivative, this compound serves as a crucial synthetic intermediate for developing novel pharmacologically active molecules . The structure, featuring a carboxylic acid functional group and a strategically positioned trifluoromethyl group, makes it a versatile scaffold for constructing potential enzyme inhibitors . Researchers utilize this compound in the design of inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH), where the carboxylic acid group is essential for forming key salt bridges with active site residues . The incorporation of the trifluoromethyl group, a common strategy in drug design, can influence the molecule's lipophilicity, metabolic stability, and binding affinity . In antibacterial research, the quinoline-4-carboxylic acid core is a privileged structure, and derivatives similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus . The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Appropriate safety handling procedures for laboratory chemicals must be followed.

Properties

IUPAC Name

8-(trifluoromethyl)isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOANGHPENBDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the isoquinoline core . The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    8-Methylisoquinoline-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.

Uniqueness

The presence of the trifluoromethyl group in 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various scientific fields.

Biological Activity

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory treatments. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H8F3NO2
  • Molecular Weight : 245.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory mediators like IL-6 and TNF-α.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of cancer cell growth
Anti-inflammatoryReduction in IL-6 and TNF-α levels
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 168.78 µM, indicating significant cytotoxicity. Flow cytometric analysis revealed that treatment with the compound resulted in cell cycle arrest at the G1 phase and increased apoptosis rates compared to controls.

Table 2: Cell Cycle Analysis Results

TreatmentG1 Phase (%)S Phase (%)G2 Phase (%)Apoptosis (%)
Control51.4522.2721.341.52
Compound Treatment60.6817.4718.292.16

This data suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death, making it a candidate for further development in cancer therapies.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, the compound was tested for its ability to inhibit LPS-induced production of pro-inflammatory cytokines in BV2 microglial cells. The results indicated a significant reduction in IL-6 and NO levels, supporting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the optimized synthetic routes for 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step protocols, including:

  • Step 1: Cyclocondensation of substituted anilines with glyoxylic acid derivatives under inert atmosphere (e.g., nitrogen or argon) to form the isoquinoline core .
  • Step 2: Fluorination or trifluoromethylation via electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., using Cu/Ag catalysts) .
  • Step 3: Hydrolysis of esters or protected carboxyl groups under acidic/basic conditions (e.g., HCl/NaOH) to yield the free carboxylic acid .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–120°CPrevents decomposition
SolventDMF or THFEnhances solubility
CatalystPd(PPh₃)₄ or CuIAccelerates CF₃ incorporation
Reaction Time12–24 hoursEnsures completion

Basic: How to characterize the structural and electronic properties of this compound?

Methodological Answer:
Use a combination of:

  • X-ray Crystallography: Resolve bond lengths/angles (e.g., carboxyl group dihedral angle ~6.8° relative to the aromatic ring) .
  • NMR Spectroscopy: ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 ppm) .
  • DFT Calculations: Validate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-311++G(d,p) basis sets .

Advanced: How do reaction conditions influence regioselectivity in trifluoromethylation?

Methodological Answer:
Regioselectivity is controlled by:

  • Electrophilic Directing Groups: Substituents like -NH₂ or -OH at specific positions direct CF₃ to the 8-position via steric/electronic effects .
  • Catalytic Systems: Pd-mediated C–H activation favors ortho/para positions, while radical initiators (e.g., AIBN) promote meta substitution .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states for CF₃ insertion at electron-deficient sites .

Data Contradiction Note:

  • Some studies report conflicting yields (40–70%) for Pd-catalyzed trifluoromethylation under similar conditions, likely due to trace moisture or oxygen sensitivity .

Advanced: What mechanistic insights explain its biological interactions?

Methodological Answer:

  • Hydrogen Bonding: The carboxylic acid group forms strong interactions with enzyme active sites (e.g., bacterial DNA gyrase), validated via molecular docking (AutoDock Vina) .
  • Fluorine Effects: The CF₃ group enhances membrane permeability (logP ~2.5) and metabolic stability, as shown in pharmacokinetic assays .
  • SAR Studies: Derivatives lacking the 4-carboxyl group show 10-fold reduced antibacterial activity, emphasizing its role in target binding .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability: MIC values against E. coli range from 0.5–2 µg/mL depending on bacterial strain and growth medium .
  • Purity Thresholds: Impurities >5% (e.g., unreacted intermediates) artificially inflate toxicity in cell viability assays .
  • Structural Confounders: Stereoisomers or hydrate forms (e.g., monohydrate vs. anhydrous) may alter solubility and activity .

Resolution Strategy:

  • Standardize protocols (CLSI guidelines for antimicrobial testing).
  • Use HPLC-MS (≥95% purity) and crystallographic validation for batch consistency .

Basic: What are the stability and handling considerations?

Methodological Answer:

  • Storage: Keep under inert gas at -20°C in amber vials to prevent photodegradation .
  • Decomposition Risks: Avoid strong acids/bases (e.g., HCl/NaOH) to prevent decarboxylation .
  • Safety: Use nitrile gloves and fume hoods; LD₅₀ (oral, rat) >500 mg/kg suggests moderate toxicity .

Advanced: How to model its pharmacokinetic properties computationally?

Methodological Answer:

  • ADMET Prediction: SwissADME or pkCSM for bioavailability (%F ~45–60%) and CYP450 inhibition risks .
  • MD Simulations: GROMACS to study blood-brain barrier penetration (logBB ~-1.2 indicates limited CNS activity) .
  • Metabolite Prediction: GLORYx identifies hydroxylation at the 1-position as the primary metabolic pathway .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

  • HPLC: C18 column, 0.1% TFA in H₂O/ACN gradient (retention time ~8.2 min) .
  • Elemental Analysis: Match calculated vs. observed C/F/N ratios (e.g., C₁₁H₆F₃NO₂ requires C 53.45%, F 22.07%) .
  • IR Spectroscopy: Confirm carboxylate C=O stretch at ~1700 cm⁻¹ and CF₃ peaks at 1150–1250 cm⁻¹ .

Advanced: How does its reactivity compare to non-fluorinated analogs?

Methodological Answer:

  • Electrophilicity: The CF₃ group increases electrophilic character (Hammett σₚ = 0.88 vs. 0.23 for -CH₃), enhancing susceptibility to nucleophilic attack .
  • Acidity: The 4-carboxyl group has pKa ~2.8 (vs. ~4.5 for non-fluorinated analogs), improving solubility at physiological pH .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous reactors reduce side reactions (e.g., decarboxylation) and improve throughput .
  • Microwave Assistance: Reduces reaction time from 24 hours to 2–4 hours for cyclocondensation steps (yield ↑15%) .
  • Workflow Table:
StepConventional YieldOptimized Yield
Trifluoromethylation55%78% (microwave)
Carboxyl Deprotection90%95% (flow reactor)

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